Iron molybdenum oxide
CAS No.: 11115-97-2
Cat. No.: VC20984697
Molecular Formula: Fe2Mo2O9-12
Molecular Weight: 447.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 11115-97-2 |
|---|---|
| Molecular Formula | Fe2Mo2O9-12 |
| Molecular Weight | 447.6 g/mol |
| IUPAC Name | iron(3+);molybdenum;oxygen(2-) |
| Standard InChI | InChI=1S/2Fe.2Mo.9O/q2*+3;;;9*-2 |
| Standard InChI Key | NGJMAOMHPSCKKA-UHFFFAOYSA-N |
| SMILES | [O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Mo].[Mo] |
| Canonical SMILES | [O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Mo].[Mo] |
Introduction
Chemical Properties and Structure
Iron molybdenum oxide, with CAS number 11115-97-2, is a complex metal oxide compound that exists in several forms with varying iron to molybdenum ratios . The molecular formula is commonly represented as Fe2Mo2O9, with a molecular weight of 447.571 . Also known as iron polymolybdate, this compound incorporates iron in the Fe3+ oxidation state and molybdenum in the Mo6+ oxidation state .
| Component | Value |
|---|---|
| Iron content (as Fe) | 11±0.5 % w/w |
| Molybdenum content (as Mo) | 55.5±1.0 % w/w |
| Surface area | 5.5±0.5 m²/g |
| Pore volume | 0.20±0.05 ml/g |
| Molecular Formula | Fe2Mo2O9 |
| Molecular Weight | 447.571 |
The composition data shows that commercial catalysts are molybdenum-rich, which is critical for their selectivity in methanol oxidation reactions .
Synthesis Methods
Hydrothermal Synthesis
A one-step, low-temperature hydrothermal method has been successfully employed to prepare iron molybdate catalysts with Mo:Fe ratios ranging from 1.5:1 to 3.0:1 . This approach offers significant advantages over conventional methods, including lower energy requirements and better control over the final product's properties.
For Mo:Fe ratios of approximately 1.5, phase-pure Fe2(MoO4)3 can be synthesized at temperatures as low as 100°C in under 4 hours . For higher Mo:Fe ratios (around 3), the synthesis results in a high surface area material consisting of poorly crystalline Mo5O14 and an amorphous Fe2(MoO4)3 type precursor . These phases are thermally unstable above 300°C calcination temperature, converting to a mixed Fe2(MoO4)3/MoO3 with high surface area .
Recovery from Spent Catalysts
An environmentally friendly approach involves recovering molybdenum from spent catalysts to synthesize iron molybdate. This method includes roasting, leaching, and hydrothermal precipitation steps :
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Roasting the spent catalyst with sodium carbonate
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Optimizing leaching conditions to extract molybdenum
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Synthesizing iron molybdate via hydrothermal precipitation using different iron precursors
Under optimized conditions, up to 93% of molybdenum can be extracted from roasted catalyst in 5 M ammonia at 80°C with 5 hours of leaching . This approach addresses catalyst waste management while producing valuable iron molybdate.
Catalytic Applications
Methanol to Formaldehyde Conversion
The primary application of iron molybdenum oxide is as a catalyst for the selective oxidation of methanol to formaldehyde in the presence of excess air in fixed bed converters . This reaction is of significant industrial importance, as formaldehyde is a key precursor in the production of various resins, plastics, and other chemicals .
The selectivity of the catalyst is attributed to the MoOx surface layer on the Fe2(MoO4)3 underlayer, which promotes the formation of methoxy intermediates rather than formate species . This structural arrangement is critical because Fe2O3 alone is highly unselective for methanol oxidation, leading to complete combustion to CO2 through formate intermediates .
Operational Parameters
For optimal performance, iron molybdenum oxide catalysts operate under specific conditions:
| Parameter | Range or Value |
|---|---|
| Heat Transfer Fluid Temperature | 250-320°C |
| Maximum Hot Spot Temperature | Up to 430°C |
| Methanol Feed Concentration | 7-9% vol |
| Minimum Oxygen at Reactor Outlet | >5% vol |
| Catalyst Consumption | 1 kg per 22-25 tons of formaldehyde 37% solution |
These operational parameters must be carefully controlled to maintain catalyst performance and longevity . Temperatures exceeding the recommended range can reduce catalyst life due to sintering and molybdenum anhydride sublimation.
Physical Properties and Characteristics
Physical Appearance and Properties
Commercial iron molybdenum oxide catalysts are typically manufactured as tabletted rings with specific dimensions (outside diameter 4.5-5 mm, internal hole diameter 2-2.2 mm, height 4.5-5 mm) . These catalysts have distinctive physical properties:
| Property | Characteristic |
|---|---|
| Appearance | Tabletted rings |
| Color | Grey-green |
| Odor | Odorless |
| Bulk Density | 700-750 kg/m³ |
The tabletted ring form provides optimal surface contact, pressure drop characteristics, and mechanical stability in industrial fixed-bed reactors .
Catalyst Performance Factors
Several factors influence the catalytic performance of iron molybdenum oxide:
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Surface composition - The MoOx surface layer is crucial for selective oxidation
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Calcination temperature - Affects phase composition and surface structure
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Mo:Fe ratio - Higher molybdenum content generally improves selectivity
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Contaminants - Chlorides, sulfur, sodium, heavy metals, and carbonyls can act as catalyst poisons
The methanol fed to the catalyst must meet standard grade specifications to avoid poisoning and maintain catalyst efficiency and longevity .
Surface Structure and Reactivity
Surface Composition
Research into the surface composition of iron molybdenum oxide has revealed its complex nature. Studies of molybdenum oxide on Fe2O3 core-shell catalysts have shown that:
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Molybdenum stays in the surface layers even after annealing to 600°C
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Different phases form depending on annealing temperature, including MoOx surface layers and subsurface ferric molybdate
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The reactivity of the surface remains largely unchanged by annealing between 300-600°C
This stability explains why the catalyst maintains its selectivity across a range of operating temperatures.
Reactivity Studies
Temperature-programmed desorption (TPD) studies have provided insights into the reaction mechanisms on different catalysts. Iron oxide (Fe2O3) yields predominantly CO2, hydrogen, and water, likely from formate decomposition . In contrast, molybdenum oxide and iron molybdate produce mainly formaldehyde due to methoxy decomposition .
The MoOx/Fe2O3 surface yields mostly formaldehyde without CO2 production, indicating that the surface is largely composed of molybdenum species with minimal exposed iron oxide . This explains the high selectivity of iron molybdenum oxide catalysts for formaldehyde production.
Recent Research Developments
Core-Shell Structures
Recent research has focused on developing iron molybdenum oxide catalysts with core-shell structures, where an iron oxide core is covered by a molybdenum-rich shell . These structures offer several advantages:
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Efficient use of the more expensive molybdenum component
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Improved selectivity due to the molybdenum-rich surface
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Mechanical stability provided by the iron oxide core
Studies have confirmed that the conversion and selectivity of these core-shell materials are close to those of bulk iron molybdate catalysts, confirming that the active surface is primarily the MoOx layer .
Electrochemical Properties
Beyond catalysis, iron molybdate exhibits interesting electrochemical properties. Fe2(MoO4)3 synthesized from recovered molybdenum shows capacitive behavior, with a maximum specific capacitance of 33 F g⁻¹ as determined through cyclic voltammetry studies . This finding opens potential applications in energy storage devices.
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